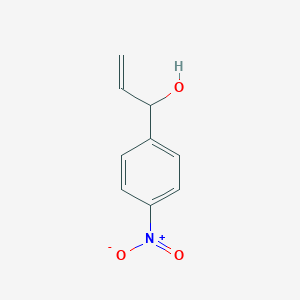

1-(4-Nitrophenyl)prop-2-en-1-ol

Cat. No. B044250

M. Wt: 179.17 g/mol

InChI Key: GZYWUWDTKLRMKY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05258296

Procedure details

p-Nitrobenzaldehyde (1 g, 6.6 mMoles) and 30 ml of dry tetrahydrofuran (THF) was stirred at 0° C. in a septum sealed flask equipped with a pressure equalizing funnel. After purging with dry nitrogen, 7 ml of 1M vinyl magnesium bromide in THF was added dropwise under a nitrogen atmosphere. After addition of the Grignard reagent, the reaction was allowed to stir at room temperature for 30 min. The bulk of the THF was removed under vacuum and the reaction was quenched by pouring it into a slurry containing 200 ml of water, crushed ice and 100 ml of ether. The final pH of the slurry was adjusted to near neutral by dropwise addition of 2M sulfuric acid. The product was extracted with ether and the pooled extracts were washed twice with 30 ml of water and twice with 30 ml of saturated NaCl. Ether was removed under vacuum yielding a dense yellow oil which was chromatographed on preparative silica TLC plates using toluene: acetonitrile 10:1 (v/v) as running solvent. Elution of the product from silica with methanol yielded 700 mg of semi-crystalline 1-(4'-nitrophenyl)-2-propen-1-ol. Recrystallization from toluene and then ethanol gave needles of pure product. IR: (chloroform) (cm-1) --OH, 3600, 1040; intermolecular --OH, --C=CH2, 3020, 2870, 985, 935 aromatic, 1607, 858; --NO2, 1510, 1350, 872. NMR: δ(p.p.m.) ([2H]chloroform), 2.2 (1H, broad s, --OH, D2O exchangeable), 5.26 (1H, d, J2,3 cis 10.6 Hz, J3,3 gem 1 Hz, --C=CH2), 5.32 (1H, broad m, --CH=C), 5.42 (1H, d, J2,3 trans 17.2 Hz, J3,3 gem 1 Hz --C=CH2), 6.0 (1H, m, C--CH=C), 7.4 (2H, d, J 9 Hz, aromatic), 8.21 (2H, d, J 9 Hz, aromatic). UVmax 272 nm, ε= 10,500 M-1 cm-1.; Mp.=55° C.

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].O1CC[CH2:14][CH2:13]1>>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:8]([OH:9])[CH:13]=[CH2:14])=[CH:10][CH:11]=1)([O-:3])=[O:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=O)C=C1

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at room temperature for 30 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sealed flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After purging with dry nitrogen, 7 ml of 1M vinyl magnesium bromide in THF

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise under a nitrogen atmosphere

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition of the Grignard reagent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bulk of the THF was removed under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was quenched

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by pouring it into a slurry

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 200 ml of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crushed ice and 100 ml of ether

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to near neutral by dropwise addition of 2M sulfuric acid

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The product was extracted with ether

|

WASH

|

Type

|

WASH

|

|

Details

|

the pooled extracts were washed twice with 30 ml of water and twice with 30 ml of saturated NaCl

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Ether was removed under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielding a dense yellow oil which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was chromatographed on preparative silica TLC plates

|

WASH

|

Type

|

WASH

|

|

Details

|

Elution of the product from silica with methanol

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)C(C=C)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 700 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |